molecular formula C20H18N2O3S B3481150 N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

Cat. No. B3481150
M. Wt: 366.4 g/mol
InChI Key: FXOZFAUJBRQWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide” is a complex organic compound. It contains an anilinocarbonyl group, a tetrahydrobenzothienyl group, and a furamide group .


Molecular Structure Analysis

The molecular formula of this compound is C20H18N2O3S, and its molecular weight is 366.43352 . It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an aniline functional group (a phenyl group attached to an amino group).


Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other anilines and benzothiophenes. Anilines are known to undergo reactions such as acylation, alkylation, and diazotization. Benzothiophenes can participate in electrophilic aromatic substitution reactions .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. If it’s a reactant in a chemical reaction, its mechanism would depend on the conditions of the reaction and the other reactants present .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety. If it’s a reactant in a chemical reaction, future research could involve exploring its reactivity under various conditions .

properties

IUPAC Name

N-[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-18(15-10-6-12-25-15)22-20-17(14-9-4-5-11-16(14)26-20)19(24)21-13-7-2-1-3-8-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOZFAUJBRQWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide
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N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide
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N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide
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N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide
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N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

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